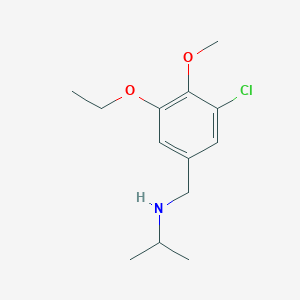
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine, also known as CEIBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CEIBA belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
作用機序
The exact mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine is not fully understood, but it is believed to act by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their activity and produce the observed effects on behavior.
Biochemical and Physiological Effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive performance, and reduced anxiety-like behavior. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine has also been shown to increase the expression of certain genes involved in neuroplasticity, which may underlie its therapeutic effects.
実験室実験の利点と制限
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine has several advantages for use in lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, there are also limitations to its use, including the potential for off-target effects and the need for specialized equipment and expertise to synthesize and administer the compound.
将来の方向性
There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine, including the development of new therapeutics for psychiatric disorders, the exploration of its effects on other neurotransmitter systems, and the investigation of its potential for abuse and addiction. Further studies are also needed to elucidate the exact mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine and to optimize its pharmacological properties for clinical use.
In conclusion, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine is a promising compound with potential applications in the field of neuroscience. Its ability to modulate neurotransmitter activity makes it a promising candidate for the development of new therapeutics for psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine involves several steps, including the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with isopropylamine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques. The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine has potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters. Several studies have reported that N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine can increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new therapeutics for psychiatric disorders.
特性
製品名 |
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-isopropylamine |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H20ClNO2/c1-5-17-12-7-10(8-15-9(2)3)6-11(14)13(12)16-4/h6-7,9,15H,5,8H2,1-4H3 |
InChIキー |
KUYNNXIGXIYWRS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C)Cl)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)
![2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B275943.png)
![2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B275944.png)